molecular formula C14H8N2O5 B5756838 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one

4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one

Cat. No. B5756838
M. Wt: 284.22 g/mol
InChI Key: CMNABAUEYIBOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. This compound is also known as nitrofurazone and has been used as an antibacterial agent in the medical field.

Mechanism of Action

The mechanism of action of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed to act by inhibiting bacterial growth through the disruption of bacterial DNA synthesis. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to have both biochemical and physiological effects. In the medical field, it has been used to treat skin infections caused by bacteria. In addition, it has been shown to have potential anticancer properties by inducing apoptosis in cancer cells. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance.

Advantages and Limitations for Lab Experiments

4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. It is readily available and can be synthesized in high yield. In addition, it has been extensively studied and its properties are well understood. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance. In addition, its potential use as a fluorescent probe for the detection of metal ions has limitations due to its low fluorescence quantum yield.

Future Directions

There are several future directions for the study of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one. One potential direction is the development of new synthesis methods to increase the yield of the product. In addition, further research can be conducted on its potential use as an anticancer agent. Another potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions, with the aim of increasing its fluorescence quantum yield. Finally, research can be conducted on the development of new derivatives of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one with improved properties for various scientific applications.
Conclusion:
In conclusion, 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method has been optimized to increase the yield of the product. It has been used as an antibacterial agent in the medical field and has potential anticancer properties. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance. Its potential use as a fluorescent probe for the detection of metal ions has limitations due to its low fluorescence quantum yield. Further research can be conducted on the development of new derivatives with improved properties for various scientific applications.

Synthesis Methods

The synthesis of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one can be achieved by the reaction of 2-furylcarbonyl chloride and 4-nitroaniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. This synthesis method has been extensively studied and optimized to increase the yield of the product.

Scientific Research Applications

4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various scientific fields. In the medical field, it has been used as an antibacterial agent to treat skin infections. In addition, it has been studied for its potential anticancer properties. Research has also been conducted on its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-(furan-2-yl)-2-(4-nitrophenyl)-1,3-oxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c17-13-8-11(12-2-1-7-20-12)15-14(21-13)9-3-5-10(6-4-9)16(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNABAUEYIBOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one

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